molecular formula C17H20N4O4S2 B2530008 4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1105237-41-9

4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2530008
CAS No.: 1105237-41-9
M. Wt: 408.49
InChI Key: QPSMREDLBUPPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a heterocyclic compound featuring a fused thiazole-furan core linked to a piperazine ring via a methyl group. The piperazine moiety is further functionalized with a sulfonyl group attached to a 3,5-dimethylisoxazole ring. The compound’s furan-thiazolyl group may enhance π-π stacking or hydrogen-bonding interactions, while the sulfonyl group could improve solubility and metabolic stability .

Properties

IUPAC Name

4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-12-17(13(2)25-19-12)27(22,23)21-7-5-20(6-8-21)10-16-18-14(11-26-16)15-4-3-9-24-15/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSMREDLBUPPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and comparative data.

Structural Characteristics

The compound features several key structural components:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Isosoxazole : A five-membered ring containing nitrogen and oxygen.

These structural elements contribute to the compound's unique biological properties.

Antimicrobial Properties

Research indicates that compounds with thiazole and piperazine moieties exhibit significant antimicrobial activity. For example, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The presence of the furan and thiazole rings enhances this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity against different cancer cell lines varies, suggesting a need for further investigation into the compound's efficacy across various types of cancer.

Case Studies

  • Antichagasic Activity : In a study involving derivatives of related compounds, two specific derivatives exhibited potent antichagasic activity with EC50 values significantly lower than standard treatments. This suggests that modifications to the piperazine or thiazole components could enhance activity against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anti-Angiogenic Properties : Certain derivatives of thiazole compounds have shown promise as heparanase inhibitors, with IC50 values around 200 nM. This suggests potential applications in cancer therapy by inhibiting tumor angiogenesis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites on enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperazine structure allows for interaction with various neurotransmitter receptors, potentially influencing neurological pathways.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
5-(Furan-2-yl)thiazolidineContains furan and thiazoleAntimicrobial
1-(Piperazinyl)thiazolePiperazine ring attached to thiazoleAnticonvulsant
Ethyl 3-thiazolylacetateThiazole linked to an acetate groupAntitumor

This table illustrates how compounds with similar structures exhibit diverse biological activities, highlighting the potential of the target compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazolyl Motifs

Compounds in (e.g., 11a–11o) share a piperazine-thiazolyl backbone but differ in substituents. These analogues feature urea-linked aryl groups instead of the sulfonyl-isoxazole group in the target compound. Key distinctions include:

Compound Substituent (R) Yield (%) ESI-MS [M+H]+ Key Structural Feature
Target compound 3,5-Dimethylisoxazole N/A N/A Sulfonyl-linked isoxazole
11a () 3-Fluorophenylurea 85.1 484.2 Urea-linked aryl group
11b () 3,5-Dichlorophenylurea 83.7 534.2 Electron-withdrawing Cl substituents
11d () 4-Trifluoromethylphenylurea 85.3 534.1 CF3 group for enhanced lipophilicity
  • Impact of Substituents: The urea-linked aryl groups in 11a–11o exhibit yields >83%, suggesting robust synthetic protocols.
  • Functional Group Comparison : The target compound’s sulfonyl-isoxazole group may confer greater metabolic stability compared to urea-based analogues, which are prone to hydrolysis .

Isoxazole Sulfonyl Derivatives

lists 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 2319639-48-8), an isostere of the target compound. Key differences:

Parameter Target Compound CAS 2319639-48-8
Heterocyclic Core Furan-thiazolyl Pyrimidin-oxy
Linker Piperazine-methyl Piperidin-oxy-methyl
Sulfonyl Group 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole (shared)
  • Piperidine vs. piperazine linkers may affect conformational flexibility .

Thiazole-Based Crystallographic Studies

describes thiazole derivatives (e.g., compounds 4 and 5) with fluorophenyl groups. Unlike the target compound, these lack piperazine or sulfonyl groups but share planar conformations in crystallographic

  • Planarity : The thiazole core in compounds 4 and 5 is nearly planar, with fluorophenyl groups oriented perpendicularly. This contrasts with the target compound’s fused furan-thiazolyl system, which may adopt a more rigid, coplanar conformation to optimize intermolecular interactions .

Piperazine-Furan Hybrids

reports 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate, a piperazine-furan salt. Unlike the target compound, this lacks a thiazole or sulfonyl group but demonstrates hydrogen-bonding networks between the furan carbonyl and nitrobenzoate. This suggests that furan-piperazine hybrids can stabilize crystal structures via polar interactions, a property that may extend to the target compound’s solubility .

Research Findings and Implications

  • Synthetic Feasibility : High yields (>85%) in analogues indicate that piperazine-thiazolyl scaffolds are synthetically accessible. The target compound’s sulfonyl-isoxazole group may require optimized coupling conditions due to steric hindrance.
  • Bioactivity Potential: Urea-based analogues () are typically protease inhibitors, while sulfonyl-containing compounds (e.g., CAS 2319639-48-8) are explored as kinase inhibitors. The target compound’s unique structure may bridge these applications .
  • Physicochemical Properties : The sulfonyl group likely enhances aqueous solubility compared to urea derivatives, while the 3,5-dimethylisoxazole may reduce metabolic degradation .

Preparation Methods

Sulfonation and Chlorination of 3,5-Dimethylisoxazole

3,5-Dimethylisoxazole undergoes direct sulfonation at the 4-position using chlorosulfonic acid under controlled conditions. The electron-donating methyl groups activate the isoxazole ring, facilitating regioselective sulfonation.

Reaction Conditions:

  • Reagents: Chlorosulfonic acid (3.0 equiv), dichloromethane (DCM) solvent, 0–5°C
  • Reaction Time: 4–6 hours
  • Workup: Quenching with ice-water, extraction with DCM, drying over Na₂SO₄
  • Yield: 65–70%

Characterization Data:

  • 1H NMR (CDCl₃): δ 2.45 (s, 6H, 2×CH₃), 3.68 (s, 1H, SO₂Cl)
  • MS (ESI+): m/z 212.0 [M+H]+

Synthesis of 4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazine

This fragment combines a furan-substituted thiazole with a piperazine ring via a methylene linker.

Hantzsch Thiazole Synthesis

Furan-2-carbaldehyde is converted to α-bromo ketone (I ) via bromination, followed by cyclization with thiourea to form 4-(furan-2-yl)thiazol-2-amine (II ).

Step 1: Bromination of Furan-2-carbaldehyde

  • Reagents: HBr (48%), acetic acid, 40°C, 2 hours
  • Intermediate I (α-bromo furan-2-yl ketone): Isolated as a yellow oil (Yield: 85%)

Step 2: Thiazole Formation

  • Reagents: Thiourea (1.2 equiv), ethanol, reflux, 6 hours
  • Intermediate II (4-(furan-2-yl)thiazol-2-amine): White solid (Yield: 78%)
    • 1H NMR (DMSO-d₆): δ 7.85 (d, 1H, furan H-5), 6.95 (d, 1H, furan H-3), 6.55 (s, 1H, thiazole H-5), 5.20 (s, 2H, NH₂)

Functionalization to Chloromethyl Thiazole

Intermediate II is hydroxymethylated via Mannich reaction, followed by chlorination:

Step 3: Hydroxymethylation

  • Reagents: Formaldehyde (37%), HCl, 50°C, 3 hours
  • Intermediate III (2-(hydroxymethyl)-4-(furan-2-yl)thiazole): Off-white solid (Yield: 70%)

Step 4: Chlorination

  • Reagents: Thionyl chloride (SOCl₂), DCM, 0°C → rt, 2 hours
  • Intermediate IV (2-(chloromethyl)-4-(furan-2-yl)thiazole): Pale-yellow liquid (Yield: 90%)

Piperazine Alkylation

Intermediate IV reacts with piperazine under basic conditions to install the methylene-linked piperazine:

Step 5: Nucleophilic Substitution

  • Reagents: Piperazine (1.5 equiv), K₂CO₃, acetonitrile, 60°C, 12 hours
  • Intermediate V (4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine): White crystalline solid (Yield: 65%)
    • 1H NMR (CDCl₃): δ 7.45 (d, 1H, furan H-5), 6.80 (d, 1H, furan H-3), 4.25 (s, 2H, CH₂), 3.10–2.95 (m, 8H, piperazine)

Sulfonamide Coupling Reaction

The final step involves reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with Intermediate V to form the target compound.

Step 6: Sulfonamide Formation

  • Reagents: Intermediate V (1.0 equiv), pyridine (2.0 equiv), DCM, 0°C → rt, 6 hours
  • Workup: Washing with 1N HCl, brine, drying, column chromatography (SiO₂, ethyl acetate/hexane)
  • Target Compound: Off-white solid (Yield: 60%)

Characterization Data:

  • 1H NMR (DMSO-d₆): δ 7.70 (d, 1H, furan H-5), 6.90 (d, 1H, furan H-3), 4.40 (s, 2H, CH₂), 3.55–3.40 (m, 8H, piperazine), 2.50 (s, 6H, 2×CH₃)
  • MS (ESI+): m/z 504.2 [M+H]+

Alternative Synthetic Routes and Optimization

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency, reducing coupling time from 6 hours to 30 minutes with comparable yields (58–62%).

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables stepwise assembly, though yields are lower (45–50%) due to steric hindrance.

Challenges and Troubleshooting

Regioselectivity in Sulfonation

Over-sulfonation at the isoxazole ring is mitigated by stoichiometric control (1:1 molar ratio of isoxazole to chlorosulfonic acid).

Purification of Hydrophobic Intermediates

Reverse-phase chromatography (C18 column, acetonitrile/water) improves isolation of polar intermediates like V .

Q & A

Q. What are the key synthetic challenges in preparing 4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of heterocyclic coupling (e.g., thiazole-furan assembly) and sulfonylation of the piperazine ring. Key challenges include maintaining regioselectivity during thiazole formation and avoiding side reactions during sulfonylation. Methodologies involve:

  • Stepwise coupling : Sequential introduction of furan-2-yl to thiazole via nucleophilic substitution under anhydrous conditions .
  • Sulfonylation optimization : Use of sulfonyl chlorides in non-polar solvents (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry of the thiazole and piperazine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates (e.g., piperazine derivatives) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Targeting kinases or GPCRs due to the compound’s sulfonamide and heterocyclic motifs .
  • Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity .
  • Solubility and stability : Physicochemical profiling in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict interactions with targets like cyclooxygenase-2 (COX-2) or 5-HT receptors. Key steps:

  • Ligand preparation : Protonation states and tautomer optimization using tools like Open Babel .
  • Binding free energy calculations : MM-GBSA or MM-PBSA to rank derivatives .
  • SAR analysis : Correlate substituent effects (e.g., methyl groups on isoxazole) with activity .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity and enzyme inhibition assays .
  • Impurity profiling : Use HPLC-MS to identify and quantify side products (e.g., hydrolyzed sulfonamide) .
  • Dose-response validation : Replicate studies with pure batches (>98% purity) and orthogonal assays (e.g., SPR vs. fluorescence-based) .

Q. How can reaction engineering improve scalability while maintaining yield and purity?

Advanced methodologies include:

  • Flow chemistry : Continuous sulfonylation in microreactors to enhance heat/mass transfer and reduce byproducts .
  • DoE (Design of Experiments) : Taguchi or factorial designs to optimize parameters (temperature, stoichiometry) .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.